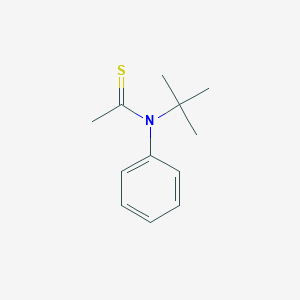

N-tert-butyl-N-phenylethanethioamide

Beschreibung

N-tert-butyl-N-phenylethanethioamide is a sulfur-containing organic compound characterized by a tert-butyl group, a phenyl ring, and a thioamide functional group (-C(=S)-N-). The tert-butyl moiety provides steric bulk, enhancing stability and influencing solubility, while the thioamide group introduces nucleophilic and chelating properties distinct from traditional amides.

Eigenschaften

CAS-Nummer |

172896-62-7 |

|---|---|

Molekularformel |

C12H17NS |

Molekulargewicht |

207.34 g/mol |

IUPAC-Name |

N-tert-butyl-N-phenylethanethioamide |

InChI |

InChI=1S/C12H17NS/c1-10(14)13(12(2,3)4)11-8-6-5-7-9-11/h5-9H,1-4H3 |

InChI-Schlüssel |

OXTAKNOPIOUWOX-UHFFFAOYSA-N |

SMILES |

CC(=S)N(C1=CC=CC=C1)C(C)(C)C |

Kanonische SMILES |

CC(=S)N(C1=CC=CC=C1)C(C)(C)C |

Synonyme |

Ethanethioamide, N-(1,1-dimethylethyl)-N-phenyl- |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Ritter Reaction: One common method for synthesizing N-tert-butyl-N-phenylthioacetamide involves the Ritter reaction. This reaction typically uses nitriles and tertiary alcohols in the presence of a strong acid catalyst.

Catalytic Methods: Another approach involves the use of catalysts such as copper(II) triflate (Cu(OTf)2) to facilitate the reaction between di-tert-butyl dicarbonate and nitriles.

Industrial Production Methods: Industrial production methods for N-tert-butyl-N-phenylthioacetamide often involve large-scale Ritter reactions under controlled conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions can enhance the efficiency and sustainability of the process .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Meta-chloroperoxybenzoic acid is commonly used for oxidation reactions.

Acid Catalysts: Sulfuric acid is frequently used in the Ritter reaction for the synthesis of N-tert-butyl-N-phenylthioacetamide.

Major Products:

Sulfoxides and Sulfones: These are major products formed from the oxidation of N-tert-butyl-N-phenylthioacetamide.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-tert-butyl-N-phenylthioacetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacological agent. Its thioamide group is of interest due to its ability to interact with biological molecules, potentially leading to the development of new drugs .

Industry: In the industrial sector, N-tert-butyl-N-phenylthioacetamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Wirkmechanismus

The mechanism by which N-tert-butyl-N-phenylthioacetamide exerts its effects involves the interaction of its thioamide group with target molecules. This interaction can lead to the formation of stable complexes, which can modulate the activity of enzymes or other proteins. The sulfur atom in the thioamide group plays a crucial role in these interactions, often forming strong bonds with metal ions or other electrophilic centers .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares N-tert-butyl-N-phenylethanethioamide with structurally or functionally related compounds:

Key Observations:

- Thioamide vs.

- Metal Chelation: Compared to salicylhydroxamic acid, which binds metals via hydroxamate and phenolic groups, the thioamide in N-tert-butyl-N-phenylethanethioamide could coordinate softer metals (e.g., Cu⁺, Hg²⁺) but with lower affinity for hard metals like Fe³⁺ .

- Radical Interactions : While PBN and PTIO are designed to stabilize radicals, the thioamide group in N-tert-butyl-N-phenylethanethioamide may act as a radical sink, though its tert-butyl group could mitigate decomposition pathways .

Stability and Reactivity

- Oxidative Stability: BHT and TBHQ resist oxidation due to phenolic structures, whereas N-tert-butyl-N-phenylethanethioamide’s thioamide is susceptible to oxidation, forming disulfides or sulfoxides under ambient conditions .

- Thermal Stability : The tert-butyl group likely enhances thermal stability compared to linear analogs (e.g., N-methylacetamide), but less so than ethers like tert-butyl methyl ether .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.